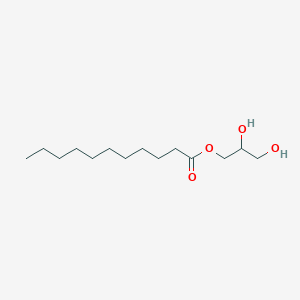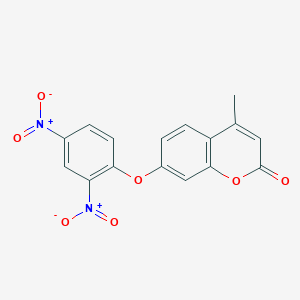
7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one
Descripción general
Descripción
The compound seems to be a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone. These compounds are often associated with a variety of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques such as thermogravimetry–differential scanning calorimetry .Aplicaciones Científicas De Investigación
Fluorescent Probe for Thiophenol Detection
This compound has been used to synthesize a fluorescent probe, referred to as probe-CCF2, which can detect thiophenols in water samples and living cells . The probe exhibits a detection limit of 37 nmol/L, a remarkable Stokes shift of approximately 130 nm, and a brief response time of 9 minutes .
Imaging in Living Cells
The probe-CCF2, synthesized using this compound, has been successfully applied for imaging in living cells . This application is particularly useful in biological research and medical diagnostics .
Selective Detection of Hydrogen Sulfide
Two novel fluorescent probes, namely, 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one (P1) and 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one (P2), were designed and synthesized using this compound . These probes were found to be highly selective and sensitive toward hydrogen sulfide (H2S) in the presence of a wide range of anions .
Non-Cytotoxic Nature
The probes P1 and P2, synthesized using this compound, were tested for their cytotoxicity against HeLa cells using the MTT assay and found to be non-cytotoxic . This makes them safe for use in biological applications .
Luminescent Sensing
By utilizing 2,2’-bipyridine (bpy) and 4-(4-(2,4-dinitrophenoxy)phenyl)-2,2’-bipyridine (DNP-bpy) as ligands, a series of Ru derivatives were synthesized for luminescent sensing . This application is particularly useful in the field of optical materials and devices .
Environmental Monitoring
Given its ability to selectively detect thiophenols and hydrogen sulfide, this compound can be used in environmental monitoring to detect these harmful substances in water and air .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2,4-dinitrophenol, have been found to interact withBeta-mannosidase , an enzyme found in Bacteroides thetaiotaomicron .
Mode of Action
Based on the structural similarity to 2,4-dinitrophenol, it may act as anoxidative phosphorylation uncoupling agent . This means it could potentially disrupt the process of energy production in cells, leading
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2,4-dinitrophenoxy)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c1-9-6-16(19)25-15-8-11(3-4-12(9)15)24-14-5-2-10(17(20)21)7-13(14)18(22)23/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWRLPZTULFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215762 | |
| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one | |
CAS RN |
314742-00-2 | |
| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314742-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,4-Dinitrophenoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



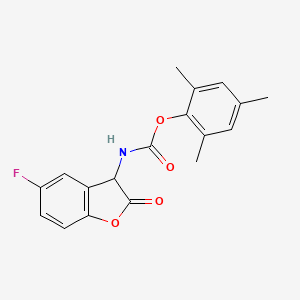
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
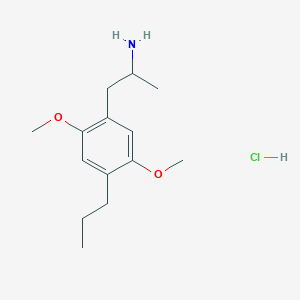
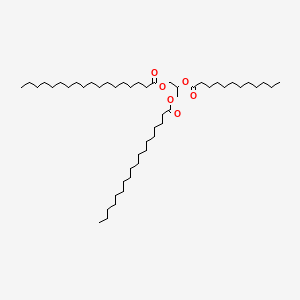
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)
![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
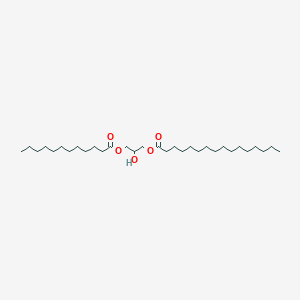
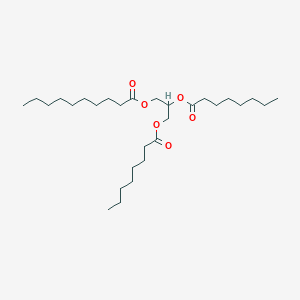
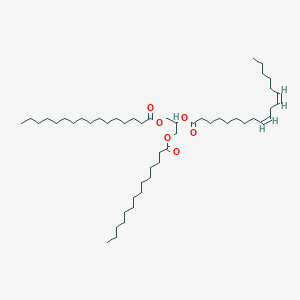
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

